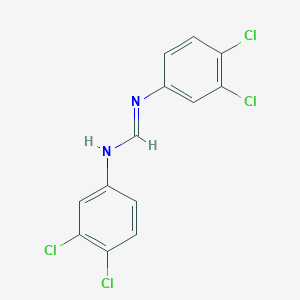

N,N'-Bis(3,4-dichlorophenyl)formamidine

Description

Properties

CAS No. |

49755-03-5 |

|---|---|

Molecular Formula |

C13H8Cl4N2 |

Molecular Weight |

334.0 g/mol |

IUPAC Name |

N,N'-bis(3,4-dichlorophenyl)methanimidamide |

InChI |

InChI=1S/C13H8Cl4N2/c14-10-3-1-8(5-12(10)16)18-7-19-9-2-4-11(15)13(17)6-9/h1-7H,(H,18,19) |

InChI Key |

YOCJXLMFXFMEFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC=NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Catalyst Design and Performance

Fe₂O₃@SiO₂–SO₃H, a magnetically recoverable solid acid catalyst, enables the synthesis of N,N'-bis(3,4-dichlorophenyl)formamidine under reflux conditions. The catalyst’s sulfonic acid groups protonate TEOF, accelerating iminium ion formation, while the Fe₂O₃ core facilitates easy separation via external magnets.

Typical procedure:

Advantages Over Homogeneous Systems

-

Reusability: The catalyst retains 85% activity after five cycles.

-

Reduced waste: Eliminates the need for aqueous workup, minimizing solvent consumption.

-

Scalability: Demonstrated for gram-scale synthesis without yield loss.

Acid-Catalyzed Thermal Methods

Role of Brønsted Acids

Early methods employed Brønsted acids (e.g., benzoic acid) to protonate TEOF, enabling nucleophilic attack by aryl amines at elevated temperatures (130°C). For this compound, this approach requires:

Limitations:

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation was explored to enhance reaction rates but proved ineffective for diarylformamidines. Trials with 3,4-dichloroaniline and TEOF under sonication (2.5 hours) showed no product formation, even with acid additives.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3,4-dichlorophenyl)formamidine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aromatic compounds, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

N,N’-Bis(3,4-dichlorophenyl)formamidine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-Bis(3,4-dichlorophenyl)formamidine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the modulation of enzyme activity and the disruption of cellular processes. The presence of the dichlorophenyl groups may enhance its binding affinity to certain biological targets, leading to its observed biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Formamidine Derivatives

Structural and Physicochemical Properties

The table below compares N,N'-Bis(3,4-dichlorophenyl)formamidine with other formamidine derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Applications/Activities |

|---|---|---|---|---|---|

| This compound | C₁₃H₈Cl₄N₂ | 354.04 | 3,4-dichlorophenyl | 134–135 | MAO-B inhibition, antitumor activity |

| N,N'-Bis(4-bromophenyl)formamidine | C₁₃H₁₀Br₂N₂ | 354.04 | 4-bromophenyl | Not reported | Synthetic intermediate |

| (E)-N,N'-Bis(2,6-diethylphenyl)formamidine | C₂₁H₂₈N₂ | 308.46 | 2,6-diethylphenyl | Not reported | Ligand in organometallic chemistry |

| N,N'-Diethylformamidine | C₅H₁₁N₂ | 99.16 | Ethyl groups | Not reported | Regulated chemical (Export controls) |

Key Observations :

- Electron-withdrawing vs. Electron-donating groups : The 3,4-dichlorophenyl substituents in the target compound enhance electrophilicity and binding affinity to biological targets compared to alkyl or bromo substituents ().

- Steric effects : Bulkier substituents (e.g., 2,6-diethylphenyl) reduce reactivity in catalytic applications but improve selectivity in ligand design ().

MAO-B Inhibition

- This compound analogs exhibit superior MAO-B inhibitory activity (IC₅₀ < 1 μM) compared to alkyl-substituted derivatives (IC₅₀ > 10 μM). The thiourea linker in dichlorophenyl compounds further enhances activity, whereas it reduces efficacy in alkyl-substituted series ().

- Selectivity : Dichlorophenyl derivatives show >100-fold selectivity for MAO-B over MAO-A, making them candidates for neurodegenerative disease therapeutics ().

Antitumor Activity

- Compounds with 3,4-dichlorophenyl acrylamide moieties (structurally related to formamidines) exhibit IC₅₀ values of 5–10 μM against gastric cancer cells (AGS and BGC-823), attributed to apoptosis induction via mitochondrial pathways ().

Q & A

Q. What are the established synthetic routes and characterization methods for N,N'-Bis(3,4-dichlorophenyl)formamidine?

Methodological Answer: The compound can be synthesized via a catalytic condensation reaction using Fe₂O₃@SiO₂–SO₃H nanofibers as a magnetic core-shell catalyst. Key synthetic parameters include ambient temperature, solvent choice (e.g., ethanol or acetonitrile), and reaction times optimized for ~6–8 hours. Post-synthesis, characterization involves:

- Melting point analysis : 134–135°C (consistent with purity) .

- ¹H NMR spectroscopy : Peaks at δ 7.25–8.85 ppm in CDCl₃, confirming aromatic protons and formamidine NH resonance .

- Gas chromatography (GC) : Use of non-polar columns (e.g., SE-30) with retention indices (Kovats' RI) calibrated against known standards for tautomerization studies .

Q. How can researchers distinguish this compound from its structural isomers or analogs?

Methodological Answer:

- Chromatographic separation : Employ GC with non-polar stationary phases (e.g., SE-30) and compare retention indices (RI). For example, N,N'-bis(4-bromophenyl)formamidine has an RI of 2633 under isothermal conditions at 240°C .

- Spectroscopic differentiation : ¹H NMR chemical shifts in aromatic regions (e.g., para-substituted analogs lack splitting patterns seen in 3,4-dichloro derivatives) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 354 for brominated analogs vs. 322 for dichlorophenyl derivatives) .

Advanced Research Questions

Q. What mechanistic insights exist for the stability and reactivity of this compound under varying pH and thermal conditions?

Methodological Answer:

- pH-dependent stability : Conduct accelerated degradation studies in buffered solutions (pH 3–9) at 40–80°C. Monitor hydrolysis products (e.g., 3,4-dichloroaniline) via HPLC-MS, referencing protocols for structurally related urea herbicides like Linuron .

- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures and correlate with bond dissociation energies (e.g., C–Cl vs. C–N bonds) .

- Coordination chemistry : Explore metal complexation (e.g., Ni²⁺/Cu²⁺) to assess ligand stability and electron-withdrawing effects of dichlorophenyl groups .

Q. How do electronic effects of 3,4-dichlorophenyl substituents influence the compound’s tautomeric equilibrium or biological interactions?

Methodological Answer:

- Tautomer analysis : Compare GC retention indices and DFT calculations to evaluate keto-enol tautomer ratios. Electron-withdrawing Cl groups stabilize the enol form, altering chromatographic behavior .

- Biological target modeling : Use molecular docking to assess interactions with enzymes (e.g., cytochrome P450) based on electronegativity and steric effects of Cl substituents. Contrast with less electronegative analogs (e.g., 4-bromo derivatives) .

Q. What are the challenges in reconciling conflicting spectral or reactivity data for this compound across studies?

Methodological Answer:

- Data validation : Cross-reference NMR and GC-MS results with databases (e.g., NIST WebBook) to resolve discrepancies caused by solvent polarity or tautomerization .

- Crystallographic confirmation : Obtain single-crystal X-ray structures to validate bond lengths and angles, addressing anomalies from ionic radius variations (e.g., Shannon-Prewitt radii for Cl–N interactions) .

- Reproducibility protocols : Standardize reaction conditions (e.g., catalyst loading, drying time) to minimize batch-to-batch variability in melting points or yields .

Q. How can computational methods enhance the design of this compound derivatives with tailored properties?

Methodological Answer:

- DFT simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles/nucleophiles. Compare with experimental Hammett σ values for substituent effects .

- QSAR modeling : Corrogate substituent electronegativity (Cl position) with bioactivity data from pesticidal analogs (e.g., Diuron, Linuron) .

- Molecular dynamics (MD) : Simulate solvation effects in polar vs. non-polar solvents to optimize synthetic routes or formulation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.